molecular formula C20H23NO B3694049 1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one

1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one

Cat. No.: B3694049
M. Wt: 293.4 g/mol
InChI Key: VSXDGDIGRPTMBL-UHFFFAOYSA-N
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Description

1-{2-Azatricyclo[9400^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one is a complex organic compound characterized by its unique tricyclic structure

Mechanism of Action

Target of Action

The primary target of 5-(2-ethylbutanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, also known as Carbamazepine, is the sodium channel in neurons . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.

Mode of Action

Carbamazepine exerts its therapeutic effects primarily by inhibiting sodium channel activity . By binding to the sodium channels, it stabilizes the hyperexcited state of the neurons, reduces synaptic transmission, and slows the rapid, repetitive firing of neurons. This action helps to prevent the spread of seizure activity in the brain, effectively reducing the occurrence of epileptic episodes .

Biochemical Pathways

The inhibition of sodium channels by Carbamazepine affects several biochemical pathways. It modulates the activity of GABA receptors , enhancing the inhibitory effects of GABA, a neurotransmitter that contributes to motor control, vision, and many other cortical functions . This modulation can help to further reduce neuronal excitability and prevent seizures.

Pharmacokinetics

Carbamazepine is well absorbed from the gastrointestinal tract with a bioavailability of approximately 100% . It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into an active metabolite, carbamazepine-10,11-epoxide . The drug is highly protein-bound (70-80% ) and has an elimination half-life of 36 hours after a single dose, and 16-24 hours with repeated dosing . It is excreted in the urine (72%) and feces (28%) .

Result of Action

The molecular and cellular effects of Carbamazepine’s action include a decrease in the rate of repetitive firing of action potentials in neurons, leading to a reduction in the propagation of seizure activity in the brain . This results in the control of symptoms in conditions like epilepsy and neuropathic pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Carbamazepine. For instance, the presence of other drugs metabolized by the same liver enzymes can affect its metabolism and efficacy . Additionally, environmental contamination with Carbamazepine has been reported, indicating its persistence and potential as an environmental pollutant . Dehydration conditions can also affect the stability of Carbamazepine .

Safety and Hazards

The safety data sheet for a similar compound, 10,11-Dihydro-5H-dibenz[b,f]azepine, indicates that it is toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

The synthesis of 1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to facilitate the formation of the desired structure. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Comparison with Similar Compounds

When compared to similar compounds, 1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one stands out due to its unique tricyclic structure and the specific functional groups it contains. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-ethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-3-15(4-2)20(22)21-18-11-7-5-9-16(18)13-14-17-10-6-8-12-19(17)21/h5-12,15H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXDGDIGRPTMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one
Reactant of Route 2
Reactant of Route 2
1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one
Reactant of Route 3
Reactant of Route 3
1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one
Reactant of Route 4
Reactant of Route 4
1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one
Reactant of Route 5
1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one
Reactant of Route 6
1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one

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